Methyl 5-fluorofuran-2-carboxylate
Description
Methyl 5-fluorofuran-2-carboxylate (CAS: 1792220-70-2) is a fluorinated furan derivative with a methyl ester functional group. Its molecular formula is C₆H₅FO₃, and it belongs to the class of heterocyclic aromatic compounds. This compound is structurally characterized by a furan ring substituted with a fluorine atom at the 5-position and a methyl carboxylate group at the 2-position. Fluorine’s electronegativity and small atomic radius make this compound a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for modifying reactivity and bioavailability in drug candidates .
Limited direct research on its synthesis is available in the provided evidence, but analogous compounds (e.g., bromo- or nitro-substituted furan carboxylates) are synthesized via Meerwein arylation or esterification reactions, suggesting similar pathways might apply .
Properties
IUPAC Name |
methyl 5-fluorofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXALWFTRBWEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Methyl 5-fluorofuran-2-carboxylate with structurally related compounds, focusing on substituents, molecular weight, and applications:
Key Observations :
- Ester Group Variation : Ethyl esters (e.g., Ethyl 5-bromofuran-2-carboxylate) exhibit higher lipophilicity than methyl esters, which may influence solubility in organic solvents .
- Phenoxy Derivatives: Compounds like Methyl 5-((2-chloro-5-methylphenoxy)methyl)furan-2-carboxylate introduce bulky aromatic substituents, altering steric effects and binding affinity in target molecules .
Physicochemical Properties
While specific data for this compound are scarce, comparisons with methyl ester derivatives (Table 3 in ) suggest:

- Boiling Point : Methyl esters of furancarboxylic acids typically range between 180–220°C, influenced by substituent electronegativity.
- Solubility: Fluorine’s electron-withdrawing effect likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-halogenated analogs.
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